2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One
Description
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylethenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O/c19-15-12-5-1-2-6-13(12)17-14(18-15)8-7-11-4-3-9-16-10-11/h1-10H,(H,17,18,19) |
InChI Key |
DDIHOIBFSBKMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationship (SAR): The vinyl group in this compound likely enhances electronic conjugation, whereas bulkier substituents (e.g., phenoxy) reduce potency.
- Functional Trade-offs : Fungicidal analogues prioritize halogenation for target specificity, while neuroactive compounds favor rigid bicyclic systems for receptor affinity.
Preparation Methods
Role of Acetic Acid in Condensation
Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the enolate. Excess acetic anhydride absorbs water, preventing hydrolysis of the intermediate.
Q & A
Q. What are the common synthetic routes for 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One?
The compound is typically synthesized via multi-step protocols. A representative route involves:
- Step 1 : Cyclocondensation of anthranilic acid derivatives with aldehydes/ketones under acidic conditions to form the quinazolinone core .
- Step 2 : Introduction of the 3-pyridylvinyl group via Suzuki-Miyaura cross-coupling. For example, using Pd(OAc)₂, SPhos ligand, and K₂CO₃ at 80°C for 12 hours (68% yield) . Alternative methods include Heck coupling or Wittig reactions for vinyl group installation, depending on precursor availability.
Q. Which spectroscopic methods are used to characterize this compound?
Standard techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon connectivity.
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
- X-ray crystallography : To resolve 3D structure and substituent orientation (critical for SAR studies) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- MTT assay : For cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Enzyme inhibition assays : For kinase or receptor-targeted activity .
Q. How should this compound be stored to ensure stability?
Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. Use desiccants to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key parameters include:
- Catalyst system : Pd(OAc)₂ with SPhos ligand outperforms other palladium sources (e.g., Pd(PPh₃)₄).
- Temperature and time : 80°C for 12 hours balances yield and side-product formation.
- Base selection : K₂CO₃ enhances coupling efficiency compared to Na₂CO₃.
Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂, SPhos, K₂CO₃ | 80 | 12 | 68 |
| Pd(PPh₃)₄, K₂CO₃ | 80 | 12 | 42 |
Q. How do substituents influence biological activity in quinazolinone derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., -OCH₃) enhance anticancer potency (IC₅₀: 1.2–3.8 μM).
- Electron-withdrawing groups (e.g., -NO₂) reduce activity (IC₅₀: >50 μM).
- Spatial orientation : The 3-pyridylvinyl group enhances target binding via π-π stacking .
Table 2 : Substituent Effects on Anticancer Activity (MTT Assay)
| Substituent | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) A549 |
|---|---|---|
| -OCH₃ | 1.2–2.5 | 2.8–3.8 |
| -NO₂ | >50 | >50 |
Q. How can computational modeling predict molecular targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to kinases (e.g., EGFR) or DNA topoisomerases.
- MD simulations : Assess binding stability over 100 ns trajectories.
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors on the quinazolinone ring) .
Q. How to address contradictions in reported biological activities?
Discrepancies may arise from:
- Assay variability : Normalize protocols (e.g., cell passage number, serum concentration).
- Impurity profiles : Use HPLC (>95% purity) to exclude confounding effects.
- Structural analogs : Compare with derivatives lacking the 3-pyridylvinyl group .
Q. What advanced analytical methods monitor degradation pathways?
- HPLC-DAD/MS : Track degradation products under stress conditions (heat, light, pH).
- TLC-MS : Rapid screening of hydrolytic byproducts.
- Stability-indicating assays : Validate method specificity per ICH guidelines .
Q. Are there cross-disciplinary applications beyond oncology?
While current research focuses on anticancer activity, quinazolinones have potential in:
- Antimicrobial studies : Targeting bacterial gyrase or fungal CYP51.
- Neurological disorders : Modulating adenosine receptors or cholinesterases.
(Note: Evidence gaps exist; further studies are needed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
